molecular formula C11H20N2O2 B2640379 tert-butyl N-[(1R,5S)-3-azabicyclo[3.2.0]heptan-1-yl]carbamate CAS No. 2173999-05-6

tert-butyl N-[(1R,5S)-3-azabicyclo[3.2.0]heptan-1-yl]carbamate

Cat. No.: B2640379
CAS No.: 2173999-05-6
M. Wt: 212.293
InChI Key: WATXNHHBICSVMQ-KWQFWETISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-butyl N-[(1R,5S)-3-azabicyclo[3.2.0]heptan-1-yl]carbamate: is a chemical compound with a unique bicyclic structure. It is often used in organic synthesis and medicinal chemistry due to its stability and reactivity. The compound features a tert-butyl group, which is known for its steric hindrance properties, making it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1R,5S)-3-azabicyclo[3.2.0]heptan-1-yl]carbamate typically involves the reaction of a bicyclic amine with tert-butyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent such as dichloromethane at low temperatures to control the reaction rate and improve yield .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[(1R,5S)-3-azabicyclo[3.2.0]heptan-1-yl]carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of tert-butyl N-[(1R,5S)-3-azabicyclo[3.2.0]heptan-1-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include modulation of neurotransmitter levels or inhibition of enzyme activity.

Comparison with Similar Compounds

  • tert-butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
  • tert-butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
  • tert-butyl (1R,5S)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate

Uniqueness: tert-butyl N-[(1R,5S)-3-azabicyclo[3.2.0]heptan-1-yl]carbamate is unique due to its specific bicyclic structure, which imparts distinct steric and electronic properties. This makes it particularly useful in the synthesis of complex molecules and in applications requiring high specificity and stability.

Properties

IUPAC Name

tert-butyl N-[(1R,5S)-3-azabicyclo[3.2.0]heptan-1-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-11-5-4-8(11)6-12-7-11/h8,12H,4-7H2,1-3H3,(H,13,14)/t8-,11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WATXNHHBICSVMQ-KWQFWETISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC12CCC1CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@]12CC[C@H]1CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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